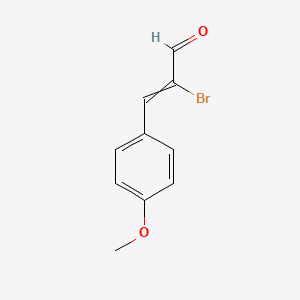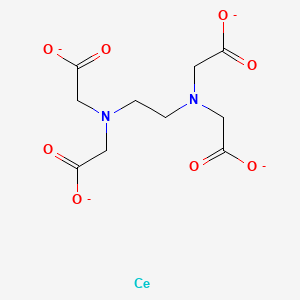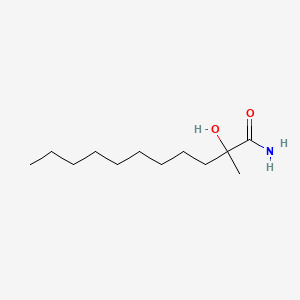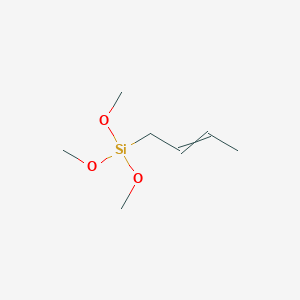
Dibutyl(phenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(phenyl)arsane is an organoarsenic compound characterized by the presence of a phenyl group and two butyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The butyl or phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce various organoarsenic derivatives .
Scientific Research Applications
Dibutyl(phenyl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with thiol groups in proteins.
Medicine: Research is ongoing to investigate its potential use in therapeutic applications, particularly in targeting cancer cells.
Mechanism of Action
The mechanism by which dibutyl(phenyl)arsane exerts its effects involves its interaction with molecular targets such as thiol groups in proteins. This interaction can lead to the formation of stable complexes, affecting the function of the target proteins. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Contains a phenyl group and an oxygen atom bonded to arsenic.
Arsine: A simpler arsenic hydride with three hydrogen atoms attached to arsenic.
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Uniqueness
Dibutyl(phenyl)arsane is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds.
Properties
CAS No. |
21785-65-9 |
|---|---|
Molecular Formula |
C14H23As |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
dibutyl(phenyl)arsane |
InChI |
InChI=1S/C14H23As/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
BOHNWWTZVYEMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
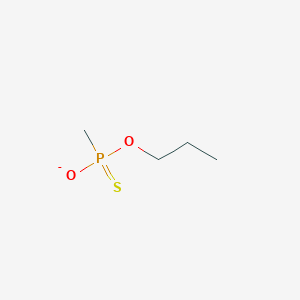
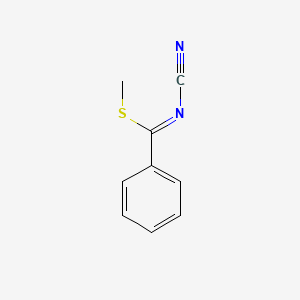

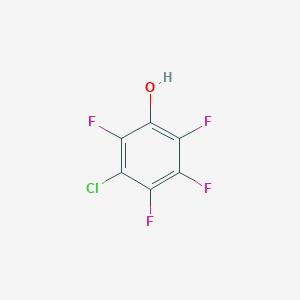
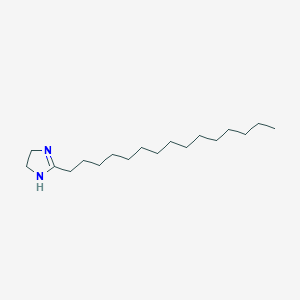
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
